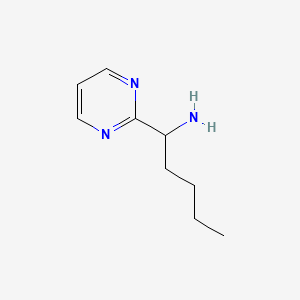
1-(Pyrimidin-2-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-yl)pentan-1-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with pentan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
For example, a typical synthetic route may involve the following steps:
Starting Materials: Pyrimidine and pentan-1-amine.
Catalyst: A suitable catalyst such as palladium or copper.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 100-150°C, for a certain period, typically several hours.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification methods to achieve efficient production.
化学反応の分析
Types of Reactions
1-(Pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
1-(Pyrimidin-2-yl)pentan-1-amine has several scientific research applications, including:
Chemistry
Synthesis of Heterocyclic Compounds: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.
Biology
Antimicrobial Activity: Pyrimidine derivatives, including this compound, have shown antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: The compound is investigated for its potential anticancer properties, including its ability to inhibit cancer cell proliferation.
Medicine
Drug Development: The compound is explored as a potential lead compound for the development of new drugs targeting various diseases, including cancer, infections, and inflammatory conditions.
Industry
Agriculture: Pyrimidine derivatives are used in the development of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Pyrimidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in various biological processes, leading to the modulation of these processes.
Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
1-(Pyrimidin-2-yl)propan-1-amine: A similar compound with a shorter alkyl chain.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to the pyrimidine ring.
Pyrimidin-2-ylcyanamide: A compound with a cyanamide group attached to the pyrimidine ring.
Uniqueness
1-(Pyrimidin-2-yl)pentan-1-amine is unique due to its specific structure, which includes a pentan-1-amine group attached to the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-3-5-8(10)9-11-6-4-7-12-9/h4,6-8H,2-3,5,10H2,1H3 |
InChIキー |
JZUKJPXMPSDVPS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=NC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


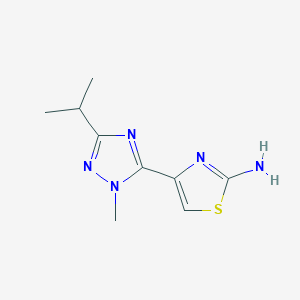
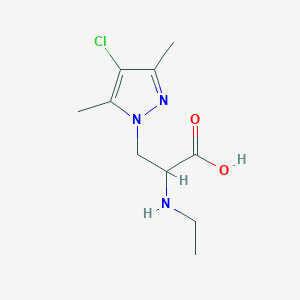
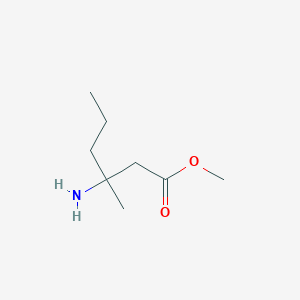
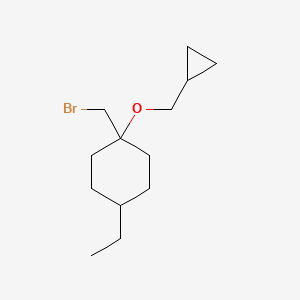
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
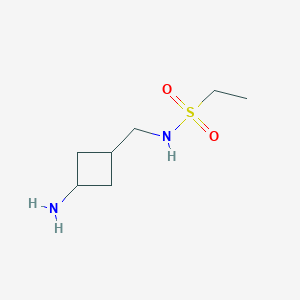
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
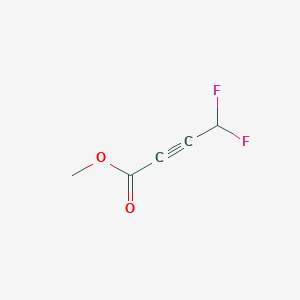
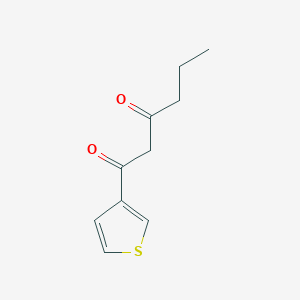
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)


